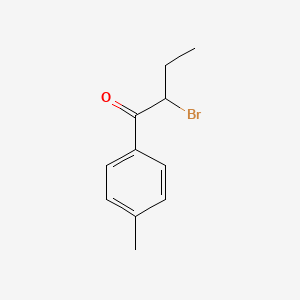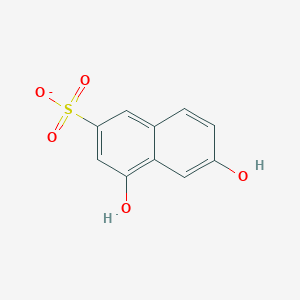
4,6-Dihydroxynaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 4,6-Dihydroxynaphthalene-2-sulfonate involves several synthetic routes and reaction conditions. One method involves the use of a grinding vacuum reactor, where mixed alkali and 2,6-naphthalene disulfonate are fully contacted and reacted in a solid phase state without heating the mixed alkali to a molten state . The mixed alkali, compounded by alkali metal hydroxide and magnesium oxide, activates the sulfonic groups, making them more easily replaced by hydroxyl groups . This method significantly reduces the reaction temperature and byproduct formation, improving the conversion rate and yield .
Another method involves the catalysis of solid super base, where zinc oxide and Zn²⁺ are used to activate the sulfonic acid groups . This method also employs a grinding vacuum reactor, allowing full contact reaction in a solid phase state without heating the alkali metal hydroxide to a molten state . This approach reduces the reaction temperature and byproduct formation, enhancing the conversion rate and yield .
Analyse Des Réactions Chimiques
4,6-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydroxynaphthalenes .
Applications De Recherche Scientifique
4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. In chemical analysis, the compound reacts with different analytes, allowing for the detection and quantification of various substances . In the dyeing and textile industry, it acts as a dye intermediate, forming stable complexes with textile fibers .
Comparaison Avec Des Composés Similaires
4,6-Dihydroxynaphthalene-2-sulfonate can be compared with other similar compounds, such as:
1-Hydroxynaphthalene-2-sulfonate: This compound has a similar structure but with only one hydroxyl group, making it less reactive in certain chemical reactions.
2,6-Dihydroxynaphthalene: This compound lacks the sulfonic acid group, which affects its solubility and reactivity.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: This compound has additional sulfonic acid groups, making it more soluble in water and more reactive in certain reactions.
The uniqueness of this compound lies in its specific combination of hydroxyl and sulfonic acid groups, which confer unique reactivity and solubility properties .
Propriétés
IUPAC Name |
4,6-dihydroxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMBFPXCCVIRA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7O5S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)

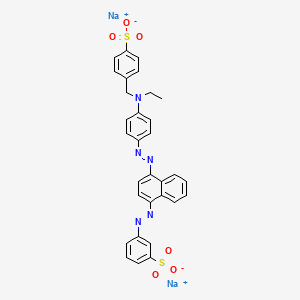
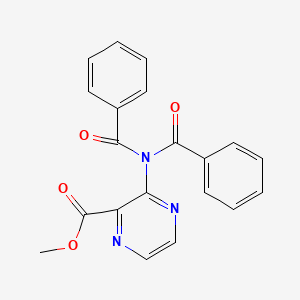
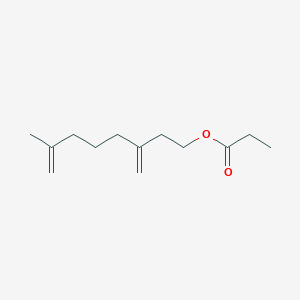


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
